molecular formula C14H8N4O3S4 B2819207 N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide CAS No. 477503-39-2

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2819207
CAS No.: 477503-39-2
M. Wt: 408.48
InChI Key: FAWFMUROLYYOCM-UHFFFAOYSA-N
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Description

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound featuring a unique combination of thiazole and benzothiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceuticals and natural products.

Preparation Methods

The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide involves multiple steps, typically starting with the formation of the thiazole and benzothiazole rings. Common synthetic routes include:

    Cyclization Reactions: Formation of thiazole and benzothiazole rings through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the methylsulfanyl and nitro groups through substitution reactions.

    Amide Formation: Coupling of the carboxylic acid derivative with an amine to form the final carboxamide structure.

Chemical Reactions Analysis

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings are known to bind to various biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds include:

    2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide: Shares the thiazole and benzothiazole rings but differs in the substitution pattern.

    Thiazolo[4,5-d]pyrimidin-7(6H)-ones: Another class of compounds with fused thiazole rings, investigated for their biological activities.

N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[730

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O3S4/c1-22-14-16-7-3-2-6-10(11(7)25-14)24-13(15-6)17-12(19)8-4-5-9(23-8)18(20)21/h2-5H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWFMUROLYYOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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